cis-2-Aminocyclohexanecarboxamide
Overview
Description
cis-2-Aminocyclohexanecarboxamide is a compound of interest in various fields of chemistry and pharmacology. It is a structural isomer of the amino acid and is known for its presence in several biologically active molecules and potential use in peptide chemistry . The compound has been studied for its ability to form helical foldamers, which are structures that mimic the folding patterns of proteins . Additionally, it has been investigated as a building block in the synthesis of potential metabolites and antidotes for anticholinesterase poisoning [3, 9].
Synthesis Analysis
The synthesis of this compound and its derivatives has been approached through various methods. An efficient synthesis that outperforms traditional methods in peptide chemistry has been described, offering a faster and higher yielding route to both cis- and trans-2-aminocyclohexanecarboxamides . Another study presented a seven-step synthetic route to potential Neramexane metabolites, starting from isophorone . Additionally, an improved synthesis of related compounds, such as cis,cis-1,3,5-triaminocyclohexane, has been reported, which could serve as a platform for the development of gallium radiopharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound and its stereoisomers has been explored in several studies. The absolute configurations of related cis- and trans-enantiomers have been determined, providing insight into their three-dimensional arrangement . The conformational preferences of these molecules have been shown to be significant in the design of helical foldamers, with this compound demonstrating a similar preference to its analogs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions that have been characterized. For instance, the conversion of stereoisomeric 2-amino-1-carbamoylcyclohexane derivatives into other complex structures has been described . The formation and characterization of multicomponent equilibrium systems derived from related cis- and trans-1-aminomethylcyclohexane diols have also been studied, revealing complex tautomeric systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are closely related to its molecular structure and the reactions it undergoes. The chirality of the molecule and its derivatives plays a crucial role in its reactivity and the control of stereochemistry in catalytic reactions . The asymmetric Strecker synthesis of related diamino acids has been achieved, highlighting the importance of solvent influence and temperature in the hydrolysis of nitriles to carboxamides .
Scientific Research Applications
Synthesis and Derivatives
- Enhanced Synthesis Methods : A new approach to synthesize cis- and trans-2-aminocyclohexanecarboxamides and their N-substituted derivatives has been developed, offering faster production and higher yields than traditional methods. This advancement significantly contributes to the production of various previously unknown derivatives of cis- and trans-2-aminocyclohexanecarboxylic acid (Göndös, Szécsényi, & Dombi, 1991).
Chemical Properties and Reactions
- Pd(II)-catalyzed Synthesis : Research on the Pd(II)-catalyzed intramolecular oxidative cyclization of cis- and trans-N-allyl-2-aminocyclohexanecarboxamides led to the development of efficient syntheses for cyclohexane-fused pyrimidin-4-ones and 1,5-diazocin-6-ones. This study also unveiled a significant solvent effect on regio- and diastereoselectivity, as well as the discovery of a novel Pd(II)-mediated domino oxidation and oxidative amination reaction (Balázs et al., 2009).
Applications in Peptide Chemistry
- Peptide Oligomers : A study on (1R,2S)-2-Aminocyclohexanecarboxylic acid (cis-ACHC), a preorganized β-amino acid, explored its conformational behavior in homooligomers, β-peptides, and α/β-peptides. It was found that these oligomers adopt extended conformations rather than folded ones in solution, providing insights into peptide structure and design (Choi et al., 2013).
Therapeutic Applications
- Matrix Metalloproteinase Inhibitors : cis-2-Aminocyclohexylcarbamoylphosphonic acid (cis-ACCP) has shown potential as an orally active antimetastatic matrix metalloproteinase-2 selective inhibitor. In vivo studies revealed its effectiveness in reducing metastasis formation in mice, along with a non-toxic profile and specific pharmacokinetic properties (Hoffman et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds act on neuromuscular junctions .
Mode of Action
It is suggested that it may act as an agonist or antagonist at postjunctional nicotinic receptors .
Biochemical Pathways
It is known that similar compounds can affect transmembrane transport processes .
Pharmacokinetics
It is known that the more potent cis–trans and trans–trans isomers of similar compounds are rapidly hydrolyzed by plasma cholinesterase .
Result of Action
It is known that similar compounds can have a significant impact on neuromuscular blocking activity .
properties
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKJRKPVQVDJW-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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